molecular formula C11H13NO B1314099 4-(4-Methylphenyl)pyrrolidin-2-one CAS No. 55656-95-6

4-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B1314099
CAS No.: 55656-95-6
M. Wt: 175.23 g/mol
InChI Key: FSSVYVXCCKLTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. The presence of a pyrrolidinone fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Scientific Research Applications

4-(4-Methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(4-methylphenyl)acrylamide under acidic conditions. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry practices .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)pyrrolidin-2-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidinone derivatives and contributes to its specific applications and activities .

Properties

IUPAC Name

4-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVYVXCCKLTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500646
Record name 4-(4-Methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55656-95-6
Record name 4-(4-Methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)pyrrolidin-2-one
Reactant of Route 3
4-(4-Methylphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenyl)pyrrolidin-2-one
Reactant of Route 5
4-(4-Methylphenyl)pyrrolidin-2-one
Reactant of Route 6
4-(4-Methylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.